4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a phenyl ring substituted with methoxy and trimethoxy groups.
Preparation Methods
The synthesis of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides
Scientific Research Applications
4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines: Known for their antimicrobial activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties. The uniqueness of 4-{5,6-DIMETHYL-4-OXO-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-2-YL}-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H26N2O7S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)-2-methoxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H26N2O7S/c1-12-13(2)35-24-20(12)23(28)26-22(27-24)14-7-8-16(17(9-14)30-3)34-25(29)15-10-18(31-4)21(33-6)19(11-15)32-5/h7-11,22,27H,1-6H3,(H,26,28) |
InChI Key |
FUJLBISNXZSERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(N2)C3=CC(=C(C=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)C |
Origin of Product |
United States |
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